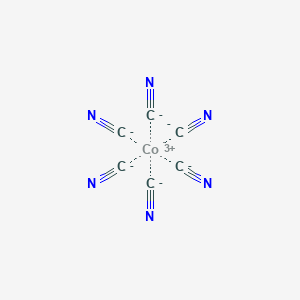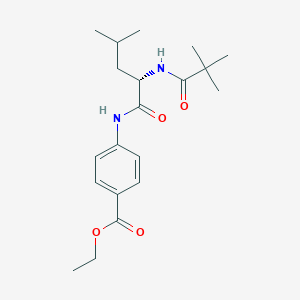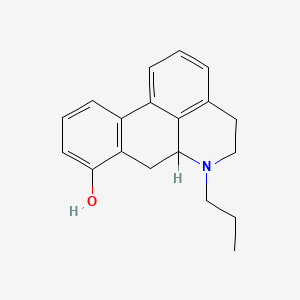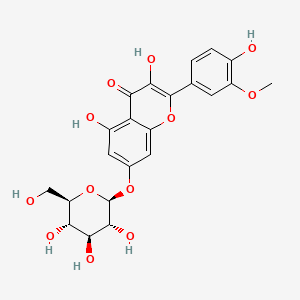![molecular formula C36H36O10 B1230910 [(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate CAS No. 94482-56-1](/img/structure/B1230910.png)
[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymeleatoxin is a complex organic compound with the molecular formula C36H36O10 and a molecular weight of 628.68 g/mol . It is a white solid that is soluble in dimethyl sulfoxide and ethanol but insoluble in water . Thymeleatoxin is an analog of mezerein and belongs to the class of tumor-promoting phorbol esters . It functions as an activator of protein kinase C (PKC), causing translocation and down-regulation of PKC isozymes .
Preparation Methods
Thymeleatoxin can be synthesized through a series of chemical reactions involving the esterification of specific precursors. The synthetic route typically involves the reaction of a phenylpropenoic acid derivative with a complex polycyclic alcohol under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Thymeleatoxin undergoes various chemical reactions, including:
Oxidation: Thymeleatoxin can be oxidized to form different products depending on the oxidizing agent used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Thymeleatoxin has several scientific research applications, including:
Mechanism of Action
Thymeleatoxin exerts its effects by binding to the cysteine-rich zinc fingers present in the C1 domain of the regulatory region of protein kinase C . This binding causes the translocation and down-regulation of specific protein kinase C isozymes, leading to changes in cellular functions . The molecular targets of thymeleatoxin include protein kinase C alpha, beta I, beta II, and gamma isozymes . The pathways involved in its mechanism of action include the activation of protein kinase C and subsequent downstream signaling events .
Comparison with Similar Compounds
Thymeleatoxin is similar to other phorbol esters, such as mezerein and phorbol dibutyrate . thymeleatoxin is unique in its selective activation of specific protein kinase C isozymes and its lower affinity for certain isozymes compared to other phorbol esters . Similar compounds include:
Mezerein: Another tumor-promoting phorbol ester with similar biological activities.
Phorbol Dibutyrate: A potent activator of all phorbol ester-responsive protein kinase C isozymes.
Thymeleatoxin’s uniqueness lies in its selective activation and lower affinity for certain protein kinase C isozymes, making it a valuable tool for studying the specific roles of these isozymes in cellular processes .
Properties
CAS No. |
94482-56-1 |
|---|---|
Molecular Formula |
C36H36O10 |
Molecular Weight |
628.7 g/mol |
IUPAC Name |
[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C36H36O10/c1-19(2)34-28(42-25(38)16-15-22-11-7-5-8-12-22)21(4)35-24-17-20(3)27(39)33(24,41)31(40)32(18-37)29(43-32)26(35)30(34)44-36(45-34,46-35)23-13-9-6-10-14-23/h5-17,21,24,26,28-31,37,40-41H,1,18H2,2-4H3/b16-15+/t21-,24-,26+,28-,29+,30-,31-,32+,33-,34+,35-,36?/m1/s1 |
InChI Key |
OTTFLYUONKAFGT-WOYWLKGSSA-N |
SMILES |
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C=CC8=CC=CC=C8 |
Isomeric SMILES |
C[C@@H]1[C@H]([C@]2([C@H]3[C@H]4[C@@]1([C@@H]5C=C(C(=O)[C@]5([C@@H]([C@@]6([C@H]4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)/C=C/C8=CC=CC=C8 |
Canonical SMILES |
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C=CC8=CC=CC=C8 |
Synonyms |
thymeleatoxin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)-4-triazolecarboxamide](/img/structure/B1230828.png)
![4-amino-7-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinylpyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1230830.png)
![(2R)-2-[(1R,2S)-2-[(S)-benzenesulfonamido(phenyl)methyl]-2-methylcyclopropyl]-N-(2-naphthalenyl)propanamide](/img/structure/B1230831.png)
![2-[5-Ethyl-6-[6-[5-[5-ethyl-2-hydroxy-5-(1-hydroxybutyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid](/img/structure/B1230832.png)


![6-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1230840.png)

![(2S)-5-amino-2-[2-(diethylamino)ethylamino]-5-oxopentanoic acid](/img/structure/B1230842.png)




![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B1230851.png)
